7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]py rimidin-6-one
Description
This compound belongs to the pyrido-triazolo-pyrimidine class, characterized by a fused heterocyclic core comprising pyridine, triazole, and pyrimidine rings. Its structure includes a cyclopentyl group at the 7-position and a 4-pyridyl substituent at the 2-position (Figure 1). The cyclopentyl moiety likely enhances lipophilicity and steric bulk, while the pyridyl group contributes to aromatic interactions with biological targets.
Synthesis: While direct synthesis data for this compound is unavailable, structurally analogous derivatives (e.g., cyclohexyl-substituted analogs) are synthesized via condensation of substituted pyrazoles with electrophilic agents, followed by cyclization with pyrimidinones . Modifications in substituents (e.g., cyclopentyl vs. cyclohexyl) are achieved by altering alkylation or nucleophilic substitution steps .
Properties
IUPAC Name |
11-cyclopentyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-17-14-11-20-18-21-16(12-5-8-19-9-6-12)22-24(18)15(14)7-10-23(17)13-3-1-2-4-13/h5-11,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWUPCKXXKPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid can generate intermediate compounds, which are then further reacted to form the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Calcium Channel Modulation
Recent studies have highlighted the role of compounds similar to 7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one as selective antagonists for calcium channels. Specifically, derivatives of pyrimidine-based compounds have shown promise in selectively inhibiting CaV1.3 L-type calcium channels. Such modulation is significant in the context of neurological disorders like Parkinson’s disease, where calcium influx through these channels is implicated in disease pathology .
Anticancer Activity
The compound's structural features may enhance its cytotoxic potential against various cancer cell lines. Similar triazolo-pyrimidine derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can cause cell cycle arrest and activate apoptotic pathways via mitochondrial mechanisms . This suggests a promising avenue for developing new anticancer agents based on the triazolo-pyrimidine framework.
Vasodilatory Effects
Research on related dihydropyridine derivatives has demonstrated their utility as vasodilators and antihypertensive agents. These compounds can influence vascular smooth muscle tone and improve blood flow by modulating calcium channel activity within vascular tissues . The potential application of 7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one in cardiovascular therapies could be explored further.
Table 1: Summary of Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The trifluoromethyl-substituted compound exhibits the highest lipophilicity (XLogP3 ~2.8), while the amino-substituted analog is more polar. The cyclopentyl group in the target compound likely confers moderate lipophilicity, ideal for membrane permeability.
- Steric Effects : Cyclohexyl analogs may hinder target binding compared to the smaller cyclopentyl group.
- Bioactivity Drivers : Halogenated (e.g., 4-chlorophenyl ) and trifluoromethyl groups enhance target affinity and metabolic stability. The 4-pyridyl group in the target compound may facilitate π-stacking in kinase-binding domains.
Biological Activity
7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine core fused with triazole and dihydropyridine moieties. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of approximately 270.32 g/mol. The presence of diverse functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focused on the synthesis of various pyrimidine derivatives showed that compounds with similar structures could inhibit cancer cell proliferation. For instance, the introduction of cyclopentyl and pyridyl groups enhanced the potency against specific cancer cell lines, suggesting that this compound may also exhibit similar effects .
Calcium Channel Modulation
The compound has been investigated for its potential as a calcium channel modulator. Calcium channels play critical roles in various physiological processes, including muscle contraction and neurotransmitter release. The ability of related compounds to selectively inhibit L-type calcium channels has been documented, which may extend to the compound .
Neuroprotective Effects
The compound's neuroprotective potential has been highlighted in studies targeting neurodegenerative diseases such as Parkinson's disease (PD). By modulating calcium influx through L-type calcium channels (LTCCs), it may reduce neuronal excitotoxicity associated with PD . The selective inhibition of CaV1.3 channels is particularly promising for therapeutic strategies aimed at neuroprotection.
The proposed mechanism involves the binding of the compound to specific receptors or ion channels within cellular membranes. This interaction can lead to altered intracellular calcium levels, impacting various signaling pathways associated with cell survival and proliferation. The lipidation strategy discussed in related patents enhances the localization and efficacy of such compounds by improving their solubility and binding affinity to target sites .
Case Studies
Several studies have provided insights into the biological activity of compounds similar to 7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one:
- Study on Anticancer Activity : A series of pyrimidine derivatives were tested against various cancer cell lines. Results indicated that modifications at the cyclopentyl position significantly increased cytotoxicity .
- Calcium Channel Modulation : High-throughput screening identified compounds that selectively inhibited CaV1.3 channels over CaV1.2 channels. The structure-activity relationship (SAR) analysis revealed that specific substitutions led to enhanced selectivity and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
